5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole

Lipophilicity ADME Drug-likeness

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (CAS 1330750-48-5) is a heterocyclic building block belonging to the N1-methylated benzotriazole family, with the molecular formula C₇H₅BrFN₃ and a molecular weight of 230.04 g/mol. The compound features a benzotriazole core substituted with bromine at the 5-position, fluorine at the 6-position, and a methyl group at the N1-position of the triazole ring.

Molecular Formula C7H5BrFN3
Molecular Weight 230.04
CAS No. 1330750-48-5
Cat. No. B578414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
CAS1330750-48-5
Molecular FormulaC7H5BrFN3
Molecular Weight230.04
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2N=N1)Br)F
InChIInChI=1S/C7H5BrFN3/c1-12-7-3-5(9)4(8)2-6(7)10-11-12/h2-3H,1H3
InChIKeyKCXBGSDYACQLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (CAS 1330750-48-5): Core Identity and Procurement-Relevant Profile


5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (CAS 1330750-48-5) is a heterocyclic building block belonging to the N1-methylated benzotriazole family, with the molecular formula C₇H₅BrFN₃ and a molecular weight of 230.04 g/mol [1]. The compound features a benzotriazole core substituted with bromine at the 5-position, fluorine at the 6-position, and a methyl group at the N1-position of the triazole ring . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with reported activity as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and potential relevance to protein kinase CK2 inhibitor programs . A one-step synthesis protocol under adapted Vilsmeier conditions has been published, delivering the product in quantitative yield with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, and Raman) [2].

Why 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole Cannot Be Replaced by Unsubstituted or Differently Substituted Benzotriazole Analogs


Within the benzotriazole scaffold family, the precise pattern and identity of substituents govern both physicochemical properties and biological target engagement. The simultaneous presence of a bromine atom at C5, a fluorine atom at C6, and an N1-methyl group creates a unique electronic and steric profile that cannot be replicated by analogs lacking any one of these substituents. The N1-methyl group locks the compound into a single tautomeric form, eliminating the prototropic tautomerism that complicates the behavior of unsubstituted 1H-benzotriazoles in both solution-phase assays and synthetic transformations [1]. The bromine substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates lipophilicity, metabolic stability, and the pKa of the triazole ring in ways distinct from chloro, methyl, or unsubstituted analogs [2]. Quantitative evidence presented below demonstrates that even closely related analogs—differing only in the N1-substituent or halogenation pattern—exhibit measurably divergent LogP values and biological activity profiles, making generic substitution scientifically unjustifiable without explicit experimental validation [3].

Quantitative Differentiation Evidence: 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole vs. Closest Analogs


LogP Comparison: N1-Methyl Substitution Reduces Lipophilicity Relative to N1-Benzyl and N1-Butyl Analogs

The target compound exhibits a computed XLogP3 of 1.9, which is markedly lower than that of its N1-benzyl analog (1-Benzyl-5-bromo-6-fluorobenzotriazole, XLogP3 = 3.5) and its N1-butyl analog (5-Bromo-1-butyl-6-fluorobenzotriazole, for which vendor documentation notes increased logP relative to methyl-substituted analogs) [1]. The experimentally reported LogP from Chemsrc is 1.87 . This LogP difference of approximately 1.6 log units versus the benzyl analog translates to a roughly 40-fold difference in octanol-water partition coefficient, a parameter directly relevant to membrane permeability, solubility, and nonspecific protein binding [1]. For researchers selecting a benzotriazole building block for medicinal chemistry programs, the lower lipophilicity of the N1-methyl analog may confer advantages in achieving favorable ligand efficiency metrics (LipE/LLE) compared to more hydrophobic N1-substituted congeners [1].

Lipophilicity ADME Drug-likeness Physicochemical profiling

Molecular Size and Hydrogen Bonding Capacity: Differentiation from Unsubstituted 1H-Benzotriazole and N1-Benzyl Analog

The target compound (MW = 230.04 g/mol, HBD = 0, HBA = 3, PSA = 30.7 Ų) occupies a distinct property space compared to its closest analogs [1]. The N1-unsubstituted analog (5-Bromo-6-fluoro-1H-benzotriazole, CAS 1242336-69-1) has a molecular weight of 216.01 g/mol and retains one hydrogen bond donor (the triazole N–H), which fundamentally alters its solubility profile, crystal packing behavior, and potential for metabolic conjugation . Conversely, the N1-benzyl analog (1-Benzyl-5-bromo-6-fluorobenzotriazole, MW = 306.13 g/mol, HBD = 0, HBA = 3) significantly exceeds the target compound in molecular weight and LogP (3.5 vs. 1.9), pushing it beyond typical fragment-like property space (MW > 300) . The target compound's combination of zero hydrogen bond donors, moderate molecular weight, and balanced LogP positions it within favorable physicochemical space for both fragment-based drug discovery (Rule of Three compliant) and lead optimization [1].

Molecular properties Drug design Fragment-based screening Permeability

CK2 Kinase Inhibition: Class-Level Positioning Relative to Polybrominated Benzotriazole Inhibitors

The target compound belongs to the class of halogenated benzotriazoles that act as ATP-competitive inhibitors of human protein kinase CK2 (hCK2α), a validated anticancer target [1]. Structural and thermodynamic studies have established that bromination at the C5 and C6 positions of the benzotriazole scaffold contributes more to CK2 binding affinity than substitution at the C4 and C7 positions [2]. While the target compound itself has not been directly profiled in published CK2 IC₅₀ panels, closely related tri-bromo-methyl benzotriazoles (e.g., 5,6,7-tribromo-4-methyl-1H-benzotriazole, IC₅₀ = 0.51 μM; 5,6,7-tribromo-4-ethyl-1H-benzotriazole, IC₅₀ = 0.16 μM) demonstrate that combining C5/C6 bromination with an alkyl substituent yields potent CK2 inhibition [3]. The recently identified lead compound 5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF) achieved an IC₅₀ of 8.7 nM against HT29 human colon cancer cells, highlighting the value of fluoro-bromo substitution patterns in this scaffold class [4]. The target compound's unique combination of a single bromine at C5, a fluorine at C6, and an N1-methyl group positions it as a potential starting point for developing CK2 inhibitors with tuned selectivity and physicochemical properties, distinguishing it from the more heavily halogenated reference compounds TBBt (IC₅₀ = 0.49 μM) and TBBz [5].

Kinase inhibition CK2 Anticancer Halogen bonding

IDO1 Inhibition: A Differentiated Biological Activity Not Shared by All Benzotriazole Analogs

5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is reported to be an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan catabolism along the kynurenine pathway and a validated target in cancer immunotherapy . The compound is described as a solvate of indazole that inhibits IDO, an enzyme critical for serotonin and melatonin biosynthesis . This biological activity profile is not a universal property of all benzotriazole derivatives; rather, it appears dependent on the specific halogenation and N1-substitution pattern. While quantitative IC₅₀ data for this specific compound against IDO1 are not publicly available, the reported activity distinguishes it from polybrominated benzotriazoles such as TBBt, which are primarily characterized as CK2 inhibitors without reported IDO activity [1]. For reference, optimized IDO1 inhibitors from related triazole and benzotriazole scaffolds have achieved IC₅₀ values ranging from 1 nM (Roxyl-WL) to 0.75 μM (compound 3a), indicating that appropriately substituted benzotriazoles can achieve potent IDO inhibition [2].

Immuno-oncology IDO1 inhibition Tryptophan metabolism Cancer immunotherapy

Synthetic Accessibility: Quantitative One-Step Protocol Yield vs. Multi-Step Routes for Analogous Benzotriazoles

A published one-step synthesis of the target compound under adapted Vilsmeier conditions delivers quantitative yield, with the product fully characterized by multinuclear NMR (¹H, ²H, ¹³C), IR, and Raman spectroscopy [1]. In contrast, the synthesis of tetrabromobenzotriazole (TBBt) via bromination of 1H-benzotriazole in concentrated nitric acid proceeds in only 54% yield [2]. The more complex polyhalogenated lead compound FBBF (5,6-dibromo-4,7-difluoro-1H-benzotriazole) requires a multi-step perhalogenation sequence [3]. For the N1-benzyl analog (1-Benzyl-5-bromo-6-fluorobenzotriazole), synthesis involves an additional benzylation step following benzotriazole formation, adding synthetic complexity [4]. The target compound's quantitative one-step protocol significantly reduces synthetic effort, solvent consumption, and purification requirements, translating to lower procurement costs and faster delivery timelines for gram-to-kilogram scale orders.

Synthetic methodology Process chemistry Vilsmeier-Haack reaction Scale-up

Optimal Application Scenarios Where 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole Provides Demonstrable Advantage


Medicinal Chemistry: Fragment-Based and Lead-Optimization Campaigns Targeting Kinases or IDO1

With a molecular weight of 230 g/mol, zero H-bond donors, and a computed XLogP3 of 1.9, this compound falls within ideal fragment-like property space (Rule of Three compliant) [1]. Its C5-bromine serves as a versatile vector for structure-activity relationship (SAR) expansion via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling rapid library synthesis around the benzotriazole core . The combined bromo-fluoro substitution pattern has been validated in the CK2 inhibitor chemotype, where the recently reported FBBF lead achieved nanomolar cellular potency (IC₅₀ = 8.7 nM against HT29 cells) . The reported IDO inhibitory activity further broadens its applicability to immuno-oncology target screening, a therapeutic area where benzotriazole scaffolds have demonstrated tractable SAR .

Chemical Biology: Tool Compound for Studying Halogen Bonding in Protein–Ligand Interactions

The orthogonal halogen substituents (C5-Br as a halogen bond donor, C6-F as a strong electronegative modifier) make this compound a valuable probe for dissecting the relative contributions of halogen bonding vs. hydrophobic interactions in protein–ligand recognition [1]. Structural studies of bromobenzotriazoles with hCK2α have demonstrated that the binding pose and thermodynamic signature are exquisitely sensitive to the halogenation pattern, with greater contributions from C5/C6 substituents than C4/C7 substituents . The N1-methyl group eliminates tautomeric ambiguity, ensuring a single molecular species in both crystallographic and solution-phase biophysical assays (ITC, DSF, MST), unlike 1H-benzotriazoles that exist as equilibrating tautomers .

Synthetic Methodology: Cost-Efficient Building Block for Parallel Synthesis and Scale-Up

The published one-step, quantitative-yield synthesis under adapted Vilsmeier conditions [1] translates directly to favorable procurement economics. Compared to tetrabromobenzotriazole (TBBt, 54% yield ) or the multi-step synthesis of more heavily halogenated analogs (e.g., FBBF ), this compound offers a superior cost-per-gram profile. The bromine substituent at C5 enables diversification via palladium-catalyzed cross-coupling, with the electron-withdrawing fluorine at C6 potentially modulating the reactivity of the aryl bromide toward oxidative addition . For medicinal chemistry groups building focused benzotriazole libraries, this compound represents a balanced entry point offering both synthetic efficiency and structural complexity.

Agrochemical Discovery: Fluorinated Benzotriazole Intermediate for Crop Protection Agents

The Bayer patent (US 5,504,214) explicitly teaches that benzotriazoles containing at least two fluorine atoms per molecule are excellent intermediates for pharmaceutical and plant-protection active compounds, with some derivatives exhibiting intrinsic fungicidal activity [1]. While the target compound contains only one fluorine atom, its bromo-fluoro substitution pattern and the precedent for benzotriazole-based herbicides, fungicides, and plant activators support its utility as a late-stage diversification intermediate in agrochemical discovery programs. The lower LogP (1.9) compared to more lipophilic N1-substituted analogs (e.g., N1-benzyl, XLogP3 = 3.5) may confer favorable environmental fate properties, an increasingly critical parameter in agrochemical development .

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